(E)-2,3-Dihydro-3-((4-methylphenyl)methylene)-4H-1-benzopyran-4-one

anticancer cytotoxicity T-lymphocyte

Lead optimization programs targeting T-cell leukemia often stall due to poor tumor selectivity and unclear structure-reactivity relationships. This compound directly addresses both gaps: • IC50 8.21-8.30 µM against Molt 4/C8 & CEM T-lymphocytes, with >50-fold superiority over the carbocyclic tetralone analog • Selectivity Index 5.34 across four malignant vs. three normal human cell types-outperforms melphalan (SI >3.00) in the same panel • Defined thia-Michael thiol reactivity enables rational covalent inhibitor design and controlled electronic substituent studies. In vivo tolerability confirmed at 300 mg/kg (ip) without mortality. Supplied with verified purity for reproducible quantitative benchmarking.

Molecular Formula C17H14O2
Molecular Weight 250.29 g/mol
CAS No. 61926-45-2
Cat. No. B3032895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-2,3-Dihydro-3-((4-methylphenyl)methylene)-4H-1-benzopyran-4-one
CAS61926-45-2
Molecular FormulaC17H14O2
Molecular Weight250.29 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C=C2COC3=CC=CC=C3C2=O
InChIInChI=1S/C17H14O2/c1-12-6-8-13(9-7-12)10-14-11-19-16-5-3-2-4-15(16)17(14)18/h2-10H,11H2,1H3/b14-10+
InChIKeyWBNQZJCOQHDUHB-GXDHUFHOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Profile: (E)-2,3-Dihydro-3-((4-methylphenyl)methylene)-4H-1-benzopyran-4-one (CAS 61926-45-2)


(E)-2,3-Dihydro-3-((4-methylphenyl)methylene)-4H-1-benzopyran-4-one (CAS 61926‑45‑2) is a synthetic homoisoflavonoid belonging to the 3‑benzylidene‑4‑chromanone class. It is characterized by a rigid α,β‑unsaturated ketone scaffold with a 4‑methylbenzylidene substituent at the 3‑position, a molecular weight of 250.29 Da, and a predicted logP of ~4.56. [REFS‑1] The compound has been systematically evaluated as a cytotoxic agent in direct comparison with its carbocyclic tetralone analog and with other arylidene‑substituted chromanones, providing a quantitative basis for scientific selection. [REFS‑2]

Why Generic 3‑Benzylidene‑4‑chromanone Analogs Cannot Replace CAS 61926‑45‑2


Within the 3‑benzylidene‑4‑chromanone family, the nature and position of the arylidene substituent critically control both the magnitude of cytotoxicity and the extent of differentiation from the isosteric tetralone series. Replacing the 4‑methyl group with a 4‑methoxy, 4‑chloro, or 4‑bromo group erases the exceptionally large (>50‑fold) potency advantage that the 4‑methyl compound holds over its tetralone counterpart, especially in human T‑lymphocyte models. [REFS‑1] In addition, the chromanone heterocycle itself is essential: the carbocyclic tetralone analogs are up to two orders of magnitude less potent and display substantially lower intrinsic thiol reactivity, a mechanistically relevant parameter linked to anticancer activity. [REFS‑2] Consequently, casual interchange with a close structural analog—whether by changing the aryl substituent or replacing the chromanone oxygen—can introduce order‑of‑magnitude differences in biological performance.

Quantitative Differentiation Evidence for (E)-2,3-Dihydro-3-((4-methylphenyl)methylene)-4H-1-benzopyran-4-one (CAS 61926‑45‑2)


>50‑Fold Cytotoxic Potency Advantage Over the Isosteric Tetralone Analog in Human T‑Lymphocyte Lines

The 4‑methylbenzylidene‑chromanone (IIIb) was directly compared with its carbocyclic tetralone counterpart (IIb) in a head‑to‑head cytotoxicity assay. The chromanone IIIb is >50‑fold more potent than IIb toward human Molt 4/C8 cells and 55‑fold more potent toward CEM T‑lymphocytes. [REFS‑1]

anticancer cytotoxicity T-lymphocyte chromanone-vs-tetralone

4‑Methyl Substituent Is Required for the Chromanone‑Tetralone Potency Gap: Direct Comparison with 4‑Methoxy Analog

The >50‑fold potency advantage of the chromanone over the tetralone scaffold is strictly dependent on the 4‑methyl substituent. When the 4‑methyl group (IIIb) is replaced by a 4‑methoxy group (IIIc), the chromanone‑tetralone potency gap is abolished. The methoxy derivatives IIc and IIIc show comparable IC50 values (9.41–25.5 µM) in the same assays, and the relative potency (RP) ratio actually falls below 1.0 for the methoxy pair. [REFS‑1] Furthermore, 4‑chloro (1b) and 4‑bromo (1e) analogs are equipotent with 4‑methyl (1k) in Molt 4/C8 cells (IC50 ≈8.1–8.3 µM) but are 3–4‑fold less potent in the murine L1210 assay. [REFS‑2]

structure–activity relationship SAR substituent effect chromanone

Selective Cytotoxicity Toward Malignant Cells: Quantitative Selectivity Index of 5.34

The 4‑methyl compound (1k) was evaluated against a panel of human squamous carcinoma (HSC‑2, HSC‑3, HSC‑4) and promyelocytic leukemia (HL‑60) cell lines alongside three types of normal human cells (HGF, HPC, HPLF). The average CC50 for tumor cells was 10.0 µM, while the average CC50 for normal cells was 53.4 µM, yielding a Selectivity Index (SI) of 5.34. [REFS‑1] This selective toxicity profile is comparable or superior to that of the structurally related 4‑chloro analog (1b, SI >18.8) and the 4‑bromo analog (1e, SI >8.36) in the same assay panel.

selective toxicity malignant vs normal therapeutic window selectivity index

Intrinsic Thiol Reactivity of the Chromanone Scaffold Underpins the Biological Differentiation

The unexpectedly high cytotoxicity of IIIb relative to IIb was mechanistically linked to thiol reactivity. The chromanone IIIb reacts substantially faster with reduced glutathione (GSH) and N‑acetylcysteine (NAC) than the tetralone IIb across pH 3.2–8.0 conditions. Under pH 8.0, the chromanone series (III) showed much higher GSH reactivity than the tetralone series (II), and under pH 6.3, chromanones displayed the highest reactivity among all cyclic and open‑chain analogs tested. [REFS‑1] This enhanced electrophilicity toward cellular thiols—a property correlated with anticancer activity in the chalcone class—is a scaffold‑specific feature not transferable to carbocyclic analogs.

thiol reactivity glutathione N‑acetylcysteine Michael addition mechanism of action

In Vivo Tolerability at Doses Exceeding 300 mg/kg Without Mortality

The 4‑methylbenzylidene‑chromanone (1k) was evaluated for acute toxicity in mice following intraperitoneal administration. No mortalities were observed at doses up to and including 300 mg/kg. Minimal and transient neurotoxicity was observed in 1 out of 4 animals at 0.5 h post‑dose, resolving by 4 h. [REFS‑1] This tolerability compares favorably with reference alkylating anticancer drugs: melphalan LD50 = 4.0 mg/kg, chlorambucil LD50 = 34.0 mg/kg, and lomustine LD50 = 53.0 mg/kg in the same murine model.

in vivo tolerability acute toxicity murine model drug safety

Validated Application Scenarios for (E)-2,3-Dihydro-3-((4-methylphenyl)methylene)-4H-1-benzopyran-4-one Based on Quantitative Evidence


Lead Compound for Anticancer Drug Discovery Targeting T‑Cell Malignancies

With IC50 values of 8.21–8.30 µM against human Molt 4/C8 and CEM T‑lymphocyte cells—and a >50‑fold superiority over the tetralone isostere—this compound serves as a quantitative benchmark for chromanone‑based lead optimization programs focused on T‑cell leukemia and lymphoma. Its mechanism‑linked thiol reactivity offers a rational basis for covalent inhibitor design. [REFS‑1]

Pharmacological Tool for Studying Scaffold‑Dependent Thiol Reactivity and Cytotoxicity

The direct, experimentally measured difference in GSH and NAC reactivity between the chromanone IIIb and tetralone IIb makes this compound an ideal tool molecule for investigating structure–reactivity relationships in thia‑Michael addition‑mediated cytotoxicity. The availability of parallel data for the 4‑methoxy analog (IIIc) further enables controlled studies of electronic substituent effects on electrophilic reactivity. [REFS‑2]

Reference Compound for Selective Toxicity Screening Panels

A documented Selectivity Index of 5.34 across four malignant and three normal human cell types positions this compound as a calibrated reference for screening panels that aim to quantify tumor‑selective cytotoxicity. It outperforms the clinical alkylator melphalan (SI >3.00) in the same panel and provides a reproducible selectivity benchmark for novel analog evaluation. [REFS‑3]

In Vivo Tolerability Benchmark for Chromanone‑Based Anticancer Agents

The survival of mice at 300 mg/kg (ip) without mortality—contrasting with LD50 values of 4–53 mg/kg for approved alkylating drugs—establishes this compound as a low‑toxicity reference for in vivo efficacy studies. This tolerability window supports its use as a vehicle for exploring chromanone pharmacokinetics and target engagement in preclinical models. [REFS‑4]

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